molecular formula C45H82O5 B14139234 Ethyl 3,4,5-tris(dodecyloxy)benzoate

Ethyl 3,4,5-tris(dodecyloxy)benzoate

Cat. No.: B14139234
M. Wt: 703.1 g/mol
InChI Key: NHCSZVUSXSKZCG-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with the molecular formula C45H82O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by ethyl and dodecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,5-tris(dodecyloxy)benzoate typically involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4,5-tris(dodecyloxy)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dodecyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

Ethyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3,4,5-tris(dodecyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s dodecyloxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-tris(dodecyloxy)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3,4,5-Tris(dodecyloxy)benzoic acid: The carboxylic acid derivative of the compound.

    Poly(epichlorohydrin) modified with 3,4,5-tris(dodecyloxy)benzoate: A polymeric derivative with modified properties.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to its methyl and acid counterparts. Its ability to form stable complexes and its enhanced lipophilicity make it particularly valuable in various applications.

Properties

Molecular Formula

C45H82O5

Molecular Weight

703.1 g/mol

IUPAC Name

ethyl 3,4,5-tridodecoxybenzoate

InChI

InChI=1S/C45H82O5/c1-5-9-12-15-18-21-24-27-30-33-36-48-42-39-41(45(46)47-8-4)40-43(49-37-34-31-28-25-22-19-16-13-10-6-2)44(42)50-38-35-32-29-26-23-20-17-14-11-7-3/h39-40H,5-38H2,1-4H3

InChI Key

NHCSZVUSXSKZCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OCC

Origin of Product

United States

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